molecular formula C10H11NO3 B048672 3-(Allyloxy)-4-aminobenzoic acid CAS No. 121498-31-5

3-(Allyloxy)-4-aminobenzoic acid

Cat. No. B048672
M. Wt: 193.2 g/mol
InChI Key: BAJZWHAXYFTKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-4-aminobenzoic acid (AAABA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. AAABA is a derivative of 4-aminobenzoic acid and has an allyloxy group attached to the benzene ring.

Scientific Research Applications

Research has shown that 3-(Allyloxy)-4-aminobenzoic acid has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. 3-(Allyloxy)-4-aminobenzoic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.

Mechanism Of Action

The mechanism of action of 3-(Allyloxy)-4-aminobenzoic acid involves its interaction with the active site of acetylcholinesterase. 3-(Allyloxy)-4-aminobenzoic acid binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain.

Biochemical And Physiological Effects

3-(Allyloxy)-4-aminobenzoic acid has been shown to have beneficial effects on cognitive function in animal studies. In one study, rats that were treated with 3-(Allyloxy)-4-aminobenzoic acid showed improved performance in a maze test compared to control rats. 3-(Allyloxy)-4-aminobenzoic acid has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Allyloxy)-4-aminobenzoic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the effects of acetylcholine on various physiological processes. However, one limitation of using 3-(Allyloxy)-4-aminobenzoic acid is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(Allyloxy)-4-aminobenzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. 3-(Allyloxy)-4-aminobenzoic acid's ability to inhibit acetylcholinesterase makes it a promising candidate for the development of drugs to treat this disease. Another area of interest is the development of new synthesis methods for 3-(Allyloxy)-4-aminobenzoic acid that are more efficient and cost-effective. Additionally, further research is needed to explore the potential side effects and toxicity of 3-(Allyloxy)-4-aminobenzoic acid.

Synthesis Methods

3-(Allyloxy)-4-aminobenzoic acid can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain pure 3-(Allyloxy)-4-aminobenzoic acid.

properties

CAS RN

121498-31-5

Product Name

3-(Allyloxy)-4-aminobenzoic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

4-amino-3-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13)

InChI Key

BAJZWHAXYFTKHE-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)N

synonyms

Benzoic acid, 4-amino-3-(2-propenyloxy)- (9CI)

Origin of Product

United States

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